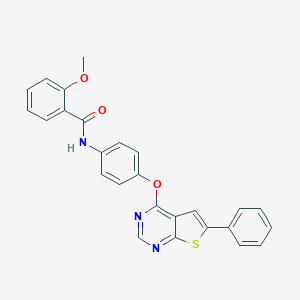
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C26H19N3O3S and a molecular weight of 453.524 g/mol . This compound is known for its unique structure, which includes a thienopyrimidine core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This core is then functionalized with various substituents to achieve the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed .
Analyse Des Réactions Chimiques
Types of Reactions
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Applications De Recherche Scientifique
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
- Methyl 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
- 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
Uniqueness
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C26H19N3O3S |
|---|---|
Poids moléculaire |
453.5g/mol |
Nom IUPAC |
2-methoxy-N-[4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C26H19N3O3S/c1-31-22-10-6-5-9-20(22)24(30)29-18-11-13-19(14-12-18)32-25-21-15-23(17-7-3-2-4-8-17)33-26(21)28-16-27-25/h2-16H,1H3,(H,29,30) |
Clé InChI |
FHIGHSFOQIEMDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B381625.png)
![4-(9H-fluoren-9-yl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B381626.png)
![4-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B381627.png)
![4-(9H-fluoren-9-yl)-N-[(1E)-1-(3-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B381628.png)
![(4E)-5-amino-2-phenyl-4-[2-(2,4,6-trichlorophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B381629.png)
![2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-4-ium-1-yl]ethanimidoyl}phenolate](/img/structure/B381631.png)

![4-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B381635.png)
![ethyl ({4-allyl-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B381636.png)
![2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B381642.png)
![2-[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B381643.png)
![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B381644.png)
![N-(3-METHYLPHENYL)-2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B381646.png)
![Ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381647.png)
